Inupadenant, also known as EOS-850, is a small molecule antagonist specifically targeting the adenosine A2A receptor. It is currently under investigation for its potential therapeutic applications in oncology, particularly for patients with advanced solid tumors, including non-small cell lung cancer. The increasing interest in adenosine receptors in cancer therapy stems from their role in tumor immunosuppression, making Inupadenant a promising candidate for enhancing anti-tumor immunity by blocking the immunosuppressive effects of adenosine.
Inupadenant is classified as an adenosine A2A receptor antagonist. It is developed by iTeos Therapeutics and is being evaluated in various clinical trials to assess its efficacy in combination with other therapies, such as platinum-doublet chemotherapy. This compound is part of a broader category of drugs targeting the adenosine pathway, which plays a significant role in modulating immune responses within the tumor microenvironment .
The synthesis of Inupadenant involves several advanced medicinal chemistry techniques aimed at optimizing its potency and selectivity for the adenosine A2A receptor. While specific synthetic routes are proprietary, the general approach includes:
These methods ensure that Inupadenant exhibits high specificity for its target while minimizing off-target effects, which is crucial for its therapeutic application .
Inupadenant's molecular structure features a complex arrangement that allows it to effectively bind to the adenosine A2A receptor. The specific structural details include:
The structural characteristics are critical for understanding how Inupadenant inhibits adenosine signaling, which is central to its mechanism of action in cancer therapy .
Inupadenant primarily functions through competitive inhibition of the adenosine A2A receptor. When extracellular adenosine binds to this receptor, it typically leads to immunosuppression by inhibiting T cell activation. Inupadenant disrupts this process by preventing adenosine from binding, thus restoring T cell function and enhancing anti-tumor immunity.
The reactions involved can be summarized as follows:
Such interactions are pivotal in understanding how Inupadenant can potentially improve outcomes in cancer treatment .
The mechanism of action of Inupadenant revolves around its ability to antagonize the adenosine A2A receptor:
Inupadenant exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate delivery methods for clinical use .
Inupadenant holds significant promise in various scientific applications:
Inupadenant (EOS-850) is a potent and highly selective small-molecule antagonist of the adenosine A2A receptor (A2AR), with a chemical structure characterized by a difluorophenyl moiety and a sulfonamide-linked heterocyclic core (C25H26F2N8O4S2; molecular weight 604.65 g/mol) [4] [9]. This architecture enables optimized interactions within the orthosteric binding pocket of the human A2AR, which exhibits high affinity (sub-nanomolar Ki) and >1,000-fold selectivity over A1, A2B, and A3 adenosine receptor subtypes [4]. Key structural determinants include:
Table 1: Structural Features of Inupadenant and Their Receptor Interactions
Structural Motif | Residue Interactions | Functional Role |
---|---|---|
Difluorophenyl moiety | Tyr9^(1.35), Phe168^(EL2) | Halogen bonding, mimics adenosine ribose |
Sulfonamide linker | Asn253^(6.55), Glu169^(EL2) | Hydrogen bonding, conformational stabilization |
Triazolopyrimidine core | Ile274^(7.39), Leu249^(6.55) | Hydrophobic packing, water displacement |
Thioether side chain | Leu267^(7.32), Met270^(7.35) | Membrane anchoring, reduced CNS penetration |
This precise steric complementarity prevents activation of the receptor’s Gs-protein coupling interface, even in hypoxic tumor microenvironments where adenosine concentrations exceed 10 μM [3] [6]. Notably, Inupadenant’s polarity and thioether side chain limit blood-brain barrier penetration, minimizing off-target CNS effects [4] [8].
Inupadenant exhibits slow dissociation kinetics (koff = 0.0021 s⁻¹) and a prolonged receptor residence time (>8 minutes), as determined by surface plasmon resonance (SPR) studies using immobilized A2AR [7]. This kinetic profile is thermodynamically driven by a favorable enthalpy change (ΔH = -42.3 kJ/mol) that offsets entropic penalties (TΔS = -31.6 kJ/mol), indicating tight binding through specific hydrogen bonds and van der Waals contacts [7]. Comparative analyses reveal:
Table 2: Kinetic and Thermodynamic Parameters of Inupadenant Binding
Parameter | Value | Method | Significance |
---|---|---|---|
kₒₙ (M⁻¹s⁻¹) | 1.4 × 10⁵ | SPR | Moderate association rate |
kₒff (s⁻¹) | 0.0021 | SPR | Slow dissociation, long residence time |
Kd (nM) | 1.5 | Radioligand binding | Sub-nM affinity |
ΔG (kcal/mol) | -10.7 | ITC/SPR | High binding free energy |
ΔH (kJ/mol) | -42.3 | ITC | Enthalpy-driven binding |
TΔS (kJ/mol) | -31.6 | ITC | Conformational ordering |
These properties enable sustained blockade of A2AR-mediated cAMP accumulation in T cells, even in adenosine-rich tumor microenvironments [6] [8]. Clinical biopsies confirm that tumor response correlates with A2AR expression levels, validating target engagement [8].
Inupadenant operates primarily through orthosteric competition with adenosine, but structural data suggest it accesses an exosite extension near transmembrane helices 1 and 7 (TM1/TM7) not utilized by classical antagonists [10]. This confers mechanistic distinctions:
Table 3: Mechanistic Comparison of Inupadenant with Reference Antagonists
Property | Inupadenant | Istradefylline | ZM241385 | Preladenant |
---|---|---|---|---|
Binding Site | Orthosteric/exosite | Orthosteric | Orthosteric | Orthosteric |
Inverse Agonism | No | No | Yes | Yes |
BBB Penetration | Low (P-gp substrate) | High | Moderate | High |
Heteromer Disruption | Peripheral only | Central | Central | Central |
Selectivity (A2AR vs. A1AR) | >1,000-fold | 100-fold | 500-fold | 200-fold |
This exosite binding minimizes overlap with the A2B adenosine receptor binding pocket, reducing off-target effects. Additionally, Inupadenant remains effective under high adenosine concentrations (>20 μM), a key advantage in hypoxic tumors where CD73 overexpression elevates adenosine levels [3] [6]. Clinical evidence shows partial responses in NRAS-mutant melanoma and prostate cancer patients with high tumor A2AR expression, confirming target-specific efficacy [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7